S-2-Pyridyl 4-bromobenzothioate
Description
S-2-Pyridyl 4-bromobenzothioate is a brominated aromatic thioester featuring a pyridyl substituent. It is synthesized via a reaction between 4-bromobenzoic acid and 2-mercaptopyridine, as outlined in a model reduction reaction for converting acids to alcohols . The synthesis involves sodium borohydride (4 equiv) under controlled conditions (0.25 mmol scale, 0.5 M solvent, 0 °C cooling) to yield the thioester . The compound’s structure combines a para-brominated benzoyl group with a thioester-linked 2-pyridyl moiety, making it a reactive intermediate in organic synthesis, particularly in reduction and acyl transfer reactions.
Properties
Molecular Formula |
C12H8BrNOS |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
S-pyridin-2-yl 4-bromobenzenecarbothioate |
InChI |
InChI=1S/C12H8BrNOS/c13-10-6-4-9(5-7-10)12(15)16-11-3-1-2-8-14-11/h1-8H |
InChI Key |
GLLCRRHULVLZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between S-2-Pyridyl 4-bromobenzothioate and analogous brominated sulfur-containing aromatic compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₈BrNO₂S | Thioester, Pyridyl, Bromo | Bromine (para), thioester-linked pyridyl |
| Ethyl 4-bromo-2-(methylthio)benzoate | C₁₀H₁₁BrO₂S | Ester, Thioether, Bromo | Bromine (para), thioether (ortho), ethyl ester |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Aldehyde, Bromomethyl | Bromomethyl (para), aldehyde |
Reactivity and Stability
This compound :
- The thioester group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. The pyridyl group acts as a superior leaving group under acidic conditions due to protonation of the nitrogen .
- Applications include alcohol synthesis via borohydride reduction and participation in cross-coupling reactions .
Ethyl 4-bromo-2-(methylthio)benzoate :
4-(Bromomethyl)benzaldehyde :
Positional and Electronic Effects
- Bromine Position: In this compound and Ethyl 4-bromo-2-(methylthio)benzoate, bromine is para to the main functional group (thioester or ester). This positioning minimizes steric hindrance but modulates electron-withdrawing effects on the aromatic ring.
Electronic Influence :
- The pyridyl group in this compound withdraws electron density via resonance, enhancing the electrophilicity of the thioester. This contrasts with the electron-donating ethyl group in the Ethyl compound, which stabilizes the ester .
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic thiol group of 2-mercaptopyridine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, displacing chloride and forming the thioester bond. The reaction is typically conducted at room temperature with vigorous stirring to ensure efficient mixing. A molar ratio of 1:1 (2-mercaptopyridine to acyl chloride) is maintained to minimize side reactions such as disulfide formation or hydrolysis of the acyl chloride.
Catalytic Thioesterification Using Pyridine-Borane Complexes
An alternative method leverages pyridine-borane complexes to catalyze the coupling of 2-mercaptopyridine with 4-bromobenzoic acid derivatives. This approach, documented by Rahim et al., avoids the use of moisture-sensitive acyl chlorides and operates under milder conditions.
Reaction Design
The protocol involves mixing 4-bromobenzoic acid with 2-mercaptopyridine in the presence of a pyridine-borane catalyst (e.g., pyridine·BH₃). The borane complex activates the carboxylic acid, enabling thioester formation without requiring pre-activation to an acyl chloride. The reaction is conducted in a tetrahydrofuran (THF)/water solvent system at room temperature, with sodium bicarbonate as a base to neutralize generated HCl.
Optimized Parameters
Key parameters include:
-
Catalyst loading : 10 mol% pyridine·BH₃.
-
Solvent ratio : 9:1 THF/water to balance solubility and reactivity.
-
Reaction time : 4–12 hours, monitored by thin-layer chromatography (TLC).
Post-reaction, the mixture is filtered through celite and sodium sulfate, followed by solvent evaporation. Purification via flash chromatography yields this compound in 61% yield for analogous substrates.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of both synthetic routes:
Critical Evaluation
-
Direct acylation offers higher yields and simpler setups but requires stringent anhydrous conditions and hazardous acyl chlorides.
-
Catalytic thioesterification is safer and more sustainable but involves additional purification steps and lower yields.
Q & A
Q. What are the optimized synthetic protocols for S-2-Pyridyl 4-bromobenzothioate, and how can reaction yields be maximized?
Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-bromobenzoyl chloride and 2-mercaptopyridine in anhydrous THF under inert atmosphere. Key parameters include:
- Molar ratio : 1:1 stoichiometry of reagents (e.g., 60 mmol each) .
- Reaction time : 30 minutes at room temperature, monitored by TLC.
- Workup : Precipitation in cold hexane yields a pale yellow solid with 92% yield .
Critical factors : Use of dry THF and exclusion of moisture to prevent hydrolysis of the benzoyl chloride intermediate.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key peaks include δ 7.30–7.39 (pyridyl protons), 7.62–7.68 (aromatic protons from 4-bromophenyl), and 8.64–8.72 (pyridyl N-proton) .
- Elemental Analysis : Expected values (C: 49.00%, H: 2.74%, N: 4.76%) should align with experimental results (e.g., C: 49.28%, N: 4.83%) to confirm purity .
- Melting Point : 134°C serves as a preliminary purity indicator .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Storage : Stable at room temperature in a desiccator under inert gas (e.g., N₂ or Ar) to prevent oxidation or moisture ingress .
- Decomposition risks : Avoid exposure to water, alcohols, or strong bases, which may hydrolyze the thioester bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Variable-temperature NMR : Probe dynamic effects like rotational barriers in the thioester moiety.
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly near the pyridyl and bromophenyl groups .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data to validate resonance assignments .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. How can researchers evaluate the biological activity of this compound and its derivatives?
Methodological Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays, leveraging the bromine atom as a heavy atom for X-ray crystallography of protein-ligand complexes .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with I or Cl) to correlate substituent effects with bioactivity .
Q. What are the best practices for handling this compound in air-sensitive reactions?
Methodological Answer:
- Glovebox/Schlenk techniques : Purge solvents (THF, DCM) with N₂ and use syringe pumps for reagent addition .
- Quenching protocols : Neutralize excess benzoyl chloride with aqueous NaHCO₃ post-reaction to minimize hazardous waste .
Contradiction Analysis
- Synthetic protocols : While uses THF for synthesis, suggests alternative solvents (DCM) for analogous thiocarbamates. Researchers should validate solvent compatibility via small-scale trials.
- Stability : warns against water exposure, but lacks toxicity data. Assume worst-case reactivity and prioritize inert conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
